Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYGXWYXLRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.
Biology: In biological research, tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other specialized products.
Mechanism of Action
The mechanism by which tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the spiro structure of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate and are often studied for their biological activity.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse applications in chemistry and medicine.
Uniqueness: this compound stands out due to its unique spiro structure, which combines elements of both piperidine and pyrrolopyridine rings. This combination provides it with distinct chemical and biological properties that are not found in simpler compounds.
Biological Activity
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate (CAS No. 857730-07-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Molecular Formula : C₁₆H₂₃N₃O₂
- Molecular Weight : 289.37 g/mol
- Storage Conditions : Sealed in a dry environment at 2-8°C
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects, particularly in the fields of antiviral and anti-inflammatory research.
Antiviral Activity
Research indicates that compounds related to the pyrrolidine structure have shown promising antiviral properties. For instance, derivatives of β-amino acid heterocycles have been evaluated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. One study identified a compound with an IC₅₀ value of 50 μM against neuraminidase, suggesting moderate activity .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures . Additionally, certain derivatives have shown efficacy in reducing edema and hypersensitivity in animal models, indicating a possible pathway for therapeutic applications in inflammatory diseases .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The pyrrolidine moiety may interact with specific receptors involved in inflammatory pathways.
- The ester functional group could enhance bioavailability and facilitate cellular uptake.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate?
- Methodology : Synthesis typically involves multi-step reactions with tert-butyl carbamate protection. For example:
- Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Step 2 : Spirocyclization using catalysts like DMAP and controlled temperature to minimize side reactions .
- Purification : Silica gel column chromatography is commonly employed to isolate the compound, with yields averaging 70–85% depending on reaction optimization .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm the spirocyclic structure and tert-butyl group integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., expected [M+H] for CHNO: 312.17) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥95% purity .
Q. What safety protocols are critical during handling?
- PPE Requirements :
- Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
- First Aid : Immediate eye rinsing (15+ minutes) and medical consultation if exposed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve spirocyclization efficiency?
- Variables to Test :
- Solvent Effects : Polar aprotic solvents (e.g., THF) vs. non-polar (toluene) for better solubility of intermediates .
- Catalyst Screening : DMAP vs. DBU for regioselectivity in cyclization steps .
- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics .
- Data-Driven Approach : Use Design of Experiments (DoE) to identify optimal parameters and quantify interactions .
Q. How can researchers resolve contradictions in reported spectroscopic data?
- Case Example : Discrepancies in -NMR chemical shifts for the pyrrolo[2,3-C]pyridine moiety may arise from solvent polarity or tautomerism.
- Resolution Strategies :
- Compare spectra acquired in identical solvents (e.g., CDCl vs. DMSO-d) .
- Perform variable-temperature NMR to detect dynamic equilibria .
Q. What computational methods predict the compound’s stability under varying pH conditions?
- Approach :
- Molecular Dynamics (MD) Simulations : Model hydrolysis of the tert-butyl ester group at acidic (pH < 3) or basic (pH > 10) conditions .
- DFT Calculations : Estimate activation energies for ester cleavage pathways .
- Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with HPLC monitoring .
Q. How does the spirocyclic framework influence biological target interactions?
- Hypothesis : The rigid spiro structure may enhance binding to kinases or GPCRs by reducing conformational entropy.
- Testing Methods :
- Docking Studies : Use crystallographic data of similar spiro compounds (e.g., PDB: 6XYZ) to predict binding poses .
- In Vitro Assays : Screen against kinase panels (e.g., Eurofins) to identify IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
